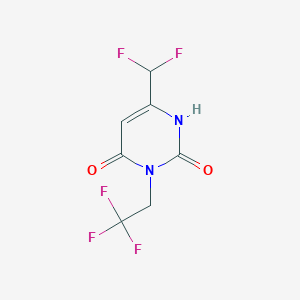
6-(Difluoromethyl)-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactions of this compound would largely depend on the reactivity of the difluoromethyl and trifluoroethyl groups, as well as the pyrimidine ring. The fluorine atoms in these groups are highly electronegative, which could make these groups susceptible to reactions with electrophiles .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Researchers have been exploring the synthesis of trifluoromethylated pyrimidines due to their interesting chemical properties and potential applications. For instance, Takahashi et al. (2004) developed methods for preparing trifluoromethylated pyrido[2,3-d]pyrimidine-2,4-diones from 6-aminouracils, which could serve as building blocks for further chemical transformations (Masahīko Takahashi, H. Nagaoka, & Kazuhiro Inoue, 2004). Additionally, Sukach et al. (2015) synthesized new trifluoromethylated analogues of 4,5‐dihydroorotic acid, highlighting the potential for creating bioactive compounds with enhanced properties (V. Sukach et al., 2015).
Antimicrobial and Herbicidal Activities
Some derivatives have shown promising antimicrobial and herbicidal activities. Aksinenko et al. (2016) reported the preparation of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones and their evaluation against various bacteria and fungi, indicating potential applications in developing new antimicrobial agents (A. Aksinenko et al., 2016). Furthermore, Huazheng (2013) synthesized 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds and found some of them to exhibit significant herbicidal activities, suggesting their use in agricultural applications (Yang Huazheng, 2013).
Material Science Applications
In the field of material science, Gupta et al. (2017) designed and synthesized a bifluorenylidene-functionalized, small molecular non-fullerene electron acceptor for organic solar cells, showcasing the utility of fluorinated compounds in improving the efficiency and voltage of solar cell devices (Akhil Gupta et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(difluoromethyl)-3-(2,2,2-trifluoroethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5N2O2/c8-5(9)3-1-4(15)14(6(16)13-3)2-7(10,11)12/h1,5H,2H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBUGRWDMUAWKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N(C1=O)CC(F)(F)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



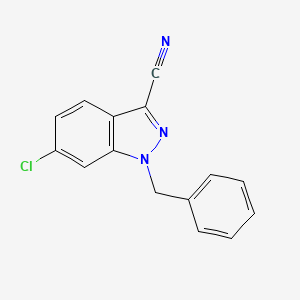


![tert-Butyl 4-bromobenzyl{2-[(4-bromobenzyl)(tert-butoxycarbonyl)amino]ethyl}carbamate](/img/structure/B1484237.png)
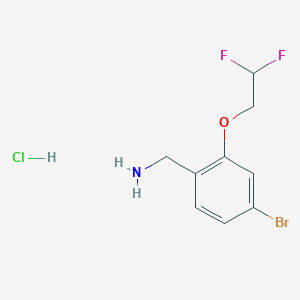
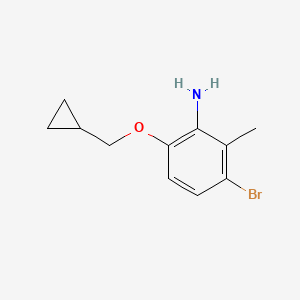
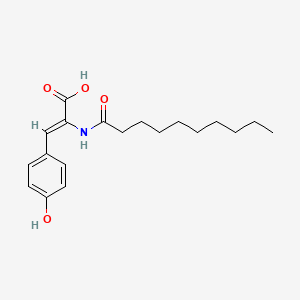

![Benzyl 3-{[(4-methylphenyl)sulfanyl]methyl}cyclobutyl ether](/img/structure/B1484249.png)
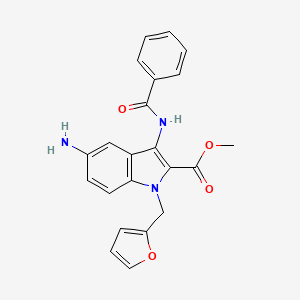
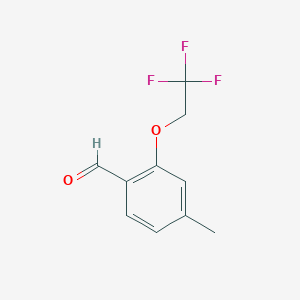
![1-[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1484253.png)
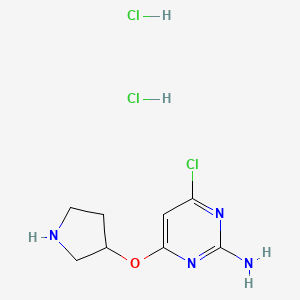
![(2-{[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl]thio}phenyl)amine](/img/structure/B1484256.png)